Cobamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

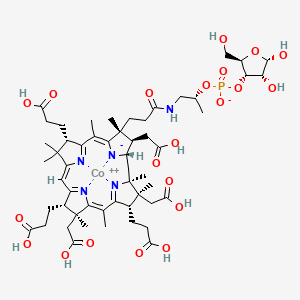

Cobamic acid is a cobalt corrinoid.

Aplicaciones Científicas De Investigación

Introduction to Cobamic Acid

This compound is a derivative of vitamin B12, specifically associated with the corrinoid family of compounds. It plays a crucial role in various biochemical processes and has garnered attention for its potential applications in health and nutrition. This article explores the scientific research applications of this compound, highlighting its biochemical properties, therapeutic uses, and relevant case studies.

Role in Enzymatic Reactions

This compound serves as a cofactor in several enzymatic reactions. It is particularly important in the metabolism of amino acids and nucleic acids. Its derivatives, such as methylcobalamin and adenosylcobalamin, are crucial for the synthesis of methionine from homocysteine, a key reaction in methylation pathways.

Therapeutic Uses

Research has indicated that this compound may have therapeutic potential in treating certain medical conditions:

- Neurological Disorders : Studies suggest that this compound can support neurological function by participating in myelin sheath formation and repair.

- Anemia Treatment : As a form of vitamin B12, this compound is utilized in treating megaloblastic anemia, improving red blood cell formation.

Antioxidative Properties

Recent studies have highlighted the antioxidative capabilities of this compound. It has been shown to mitigate oxidative stress in cellular models, which is significant for conditions like diabetes and cardiovascular diseases.

Table 2: Summary of Therapeutic Applications

| Application | Mechanism of Action | Evidence Level |

|---|---|---|

| Neurological Support | Myelin sheath repair | Moderate |

| Anemia Treatment | Enhances red blood cell production | High |

| Antioxidative Effects | Reduces oxidative stress | Emerging |

Case Study 1: Neurological Benefits

A clinical trial investigated the effects of this compound on patients with peripheral neuropathy. Participants receiving this compound showed significant improvement in nerve function compared to a placebo group, indicating its potential as a neuroprotective agent .

Case Study 2: Anemia Management

In a study involving patients with vitamin B12 deficiency anemia, treatment with this compound resulted in rapid normalization of hemoglobin levels and improved energy levels among participants . This reinforces its role as an effective therapeutic agent for anemia.

Case Study 3: Antioxidative Research

A recent study demonstrated that this compound administration reduced markers of oxidative stress in diabetic rats. The treatment led to decreased malondialdehyde levels and increased antioxidant enzyme activity . This suggests its potential application in managing oxidative stress-related conditions.

Análisis De Reacciones Químicas

Formation and Stability

Carbamic acid is formed via the reaction of ammonia (NH₃) and carbon dioxide (CO₂) under low-temperature conditions (≤250 K). This reaction also yields ammonium carbamate ([NH₄]⁺[NH₂CO₂]⁻) .

Key Reaction:

NH3+CO2→H2NCOOH( 250 K)

Carbamic acid is thermally unstable above 250 K, decomposing into NH₃ and CO₂ .

| Property | Value | Reference |

|---|---|---|

| Stability limit | ≤250 K (−23°C) | |

| Decomposition products | NH₃ + CO₂ | |

| Dimer formation | Via hydrogen bonding at ≤290 K |

Enzyme-Catalyzed Reactions

Carbamic acid participates in metabolic pathways through enzyme-mediated reactions:

-

Carbamate kinase catalyzes the formation of carbamoyl phosphate (H₂NCOOPO₃²⁻), a precursor in the urea cycle :

ATP+NH3+CO2⇌ADP+H2NCOOPO32−

| Enzyme | Function | Biological Role |

|---|---|---|

| Carbamoyl phosphate synthase I | Catalyzes carbamoyl phosphate synthesis | Urea cycle (ammonia detox) |

Reactions with Amines and Carbon Dioxide

Primary and secondary amines reversibly react with CO₂ to form carbamic acids (RR'NCOOH) :

RR NH+CO2⇌RR NCOOH

This equilibrium is pH-dependent and critical in biological systems (e.g., hemoglobin’s CO₂ transport) .

Example:

Ethylenediamine forms a carbamic acid derivative implicated in toxicity studies .

Dimerization and Solid-State Behavior

In interstellar ice analogs, carbamic acid forms dimers stabilized by hydrogen bonds :

2textH2NCOOH→(H2NCOOH)2

This dimer remains stable up to 290 K, acting as a precursor in astrochemical processes .

Interaction with Aldehydes

Carbamic acid reacts with aldehydes via a nucleophilic mechanism, forming gem-diurethane structures :

Mechanism Steps:

-

Aldehyde activation by acid catalyst.

-

Nucleophilic attack by carbamate nitrogen.

-

Formation of iminium intermediate.

Degradation Pathways

Carbamic acid degrades under thermal or hydrolytic conditions:

-

Thermal decomposition :

H2NCOOHΔNH3+CO2

-

Hydrolysis :

H2NCOOH+H2O→NH3+CO2+H2O

Propiedades

Fórmula molecular |

C53H74CoN5O21P |

|---|---|

Peso molecular |

1207.1 g/mol |

Nombre IUPAC |

cobalt(2+);[(2R,3S,4R,5S)-4,5-dihydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-7,12,17-tris(2-carboxyethyl)-2,13,18-tris(carboxymethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate |

InChI |

InChI=1S/C53H76N5O21P.Co/c1-24(78-80(75,76)79-44-32(23-59)77-48(74)43(44)73)22-54-34(60)16-17-50(6)30(18-38(67)68)47-53(9)52(8,21-40(71)72)29(12-15-37(65)66)42(58-53)26(3)46-51(7,20-39(69)70)27(10-13-35(61)62)31(55-46)19-33-49(4,5)28(11-14-36(63)64)41(56-33)25(2)45(50)57-47;/h19,24,27-30,32,43-44,47-48,59,73-74H,10-18,20-23H2,1-9H3,(H9,54,55,56,57,58,60,61,62,63,64,65,66,67,68,69,70,71,72,75,76);/q;+2/p-2/t24-,27-,28-,29-,30+,32-,43-,44-,47-,48+,50-,51+,52+,53+;/m1./s1 |

Clave InChI |

ZDTDRRBOAWVNMK-NHIUFCJESA-L |

SMILES isomérico |

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)O)C)CC(=O)O)(C)CCC(=O)NC[C@@H](C)OP(=O)([O-])O[C@@H]6[C@H](O[C@@H]([C@@H]6O)O)CO)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)O.[Co+2] |

SMILES canónico |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)O)C)CCC(=O)O)(C)CC(=O)O)C)CC(=O)O)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)O)CO.[Co+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.